molecular formula C24H24N2O2S B316625 N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea

N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea

Cat. No.: B316625
M. Wt: 404.5 g/mol
InChI Key: QAFIXTBBRWOSNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea is a complex organic compound that features a unique combination of structural elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the acenaphthylene derivative: This involves the reduction of acenaphthene to acenaphthylene, followed by amination to introduce the amino group.

    Thioamide formation: The amino group is then reacted with carbon disulfide to form the corresponding thioamide.

    Acylation: The thioamide is acylated with 2-(4-isopropylphenoxy)acetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thioamide group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving thioamides.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea is not fully understood. it is believed to interact with specific molecular targets through its thioamide and phenoxy groups. These interactions could involve binding to enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-2-(1-naphthyl)acetamide
  • N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-3,5-dimethylbenzamide
  • N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-4-isopropoxybenzamide

Uniqueness

N-(1,2-dihydroacenaphthylen-5-yl)-N'-[(4-isopropylphenoxy)acetyl]thiourea is unique due to the presence of both the acenaphthylene and isopropylphenoxy moieties, which confer distinct chemical and physical properties. This makes it particularly interesting for applications where specific interactions with biological targets or unique material properties are desired.

Properties

Molecular Formula

C24H24N2O2S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-ylcarbamothioyl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C24H24N2O2S/c1-15(2)16-8-11-19(12-9-16)28-14-22(27)26-24(29)25-21-13-10-18-7-6-17-4-3-5-20(21)23(17)18/h3-5,8-13,15H,6-7,14H2,1-2H3,(H2,25,26,27,29)

InChI Key

QAFIXTBBRWOSNZ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=C3C=CC=C4C3=C(CC4)C=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC(=S)NC2=CC=C3CCC4=C3C2=CC=C4

Origin of Product

United States

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